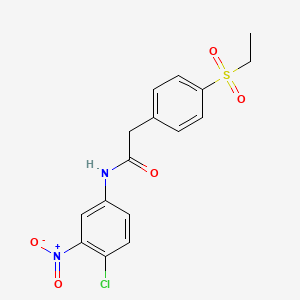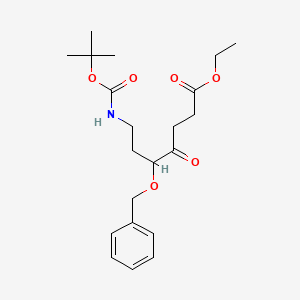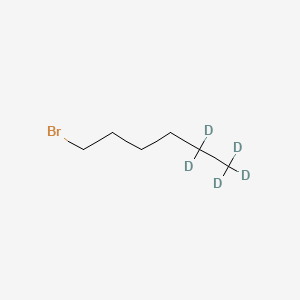
1-Bromohexane-5,5,6,6,6-D5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromohexane-5,5,6,6,6-D5 is an isotopically labeled compound of 1-Bromohexane. It is a stable isotope-labeled compound, which means that certain hydrogen atoms in the molecule have been replaced with deuterium (D), a stable isotope of hydrogen. This compound is often used in scientific research for various applications due to its unique properties .
準備方法
Synthetic Routes and Reaction Conditions
1-Bromohexane-5,5,6,6,6-D5 can be synthesized through the bromination of hexane-5,5,6,6,6-D5. The reaction typically involves the use of hydrogen bromide (HBr) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions. The reaction proceeds via a free-radical mechanism, leading to the formation of the desired bromoalkane .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
1-Bromohexane-5,5,6,6,6-D5 undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by another nucleophile.
Elimination Reactions: It can undergo elimination reactions to form alkenes.
Grignard Reactions: It can form Grignard reagents when reacted with magnesium in anhydrous ether.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases such as potassium tert-butoxide (t-BuOK) are often used.
Grignard Reactions: Magnesium turnings in anhydrous ether are used to form the Grignard reagent.
Major Products Formed
Substitution Reactions: The major products are typically the corresponding substituted alkanes.
Elimination Reactions: The major products are alkenes.
Grignard Reactions: The major products are organomagnesium compounds, which can be further reacted to form various alcohols, acids, and other compounds.
科学的研究の応用
1-Bromohexane-5,5,6,6,6-D5 is used in various scientific research applications, including:
Chemistry: It is used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: It is used in metabolic studies to trace the incorporation and transformation of labeled compounds in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used in the synthesis of other deuterated compounds and as a reagent in organic synthesis.
作用機序
The mechanism of action of 1-Bromohexane-5,5,6,6,6-D5 depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes. In Grignard reactions, the compound forms a Grignard reagent, which can then react with various electrophiles to form new carbon-carbon bonds .
類似化合物との比較
1-Bromohexane-5,5,6,6,6-D5 can be compared with other similar compounds such as:
1-Bromohexane: The non-deuterated version of the compound.
1-Bromobutane: A shorter chain bromoalkane.
1-Bromododecane: A longer chain bromoalkane.
2-Bromohexane: A positional isomer with the bromine atom on the second carbon.
2-Bromobutane: A shorter chain positional isomer.
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful in studies requiring stable isotopes .
特性
分子式 |
C6H13Br |
|---|---|
分子量 |
170.10 g/mol |
IUPAC名 |
6-bromo-1,1,1,2,2-pentadeuteriohexane |
InChI |
InChI=1S/C6H13Br/c1-2-3-4-5-6-7/h2-6H2,1H3/i1D3,2D2 |
InChIキー |
MNDIARAMWBIKFW-ZBJDZAJPSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCCCBr |
正規SMILES |
CCCCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


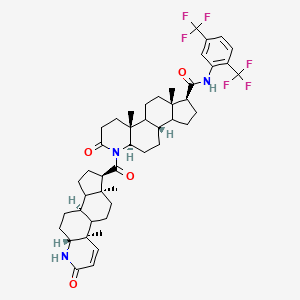
![Methyl 2-chloro-5-[(3,5-dimethylbenzoyl)amino]benzoate](/img/structure/B13856156.png)

![S,S'-([1,1'-Biphenyl]-4,4'-diylbis(methylene)) Dimethanesulfonothioate](/img/structure/B13856161.png)
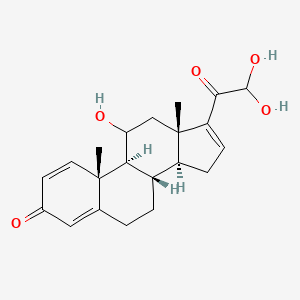




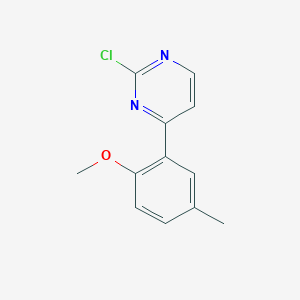
![P-[(1R,2R)-1,2-Dihydroxypropyl]phosphonic Acid Bis(phenylmethyl) Ester](/img/structure/B13856192.png)
![3-[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropoxy]benzoic acid](/img/structure/B13856196.png)
